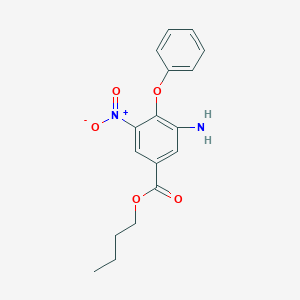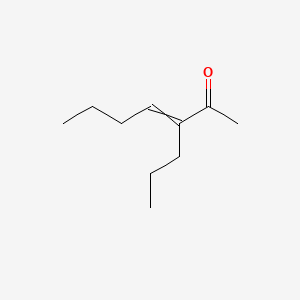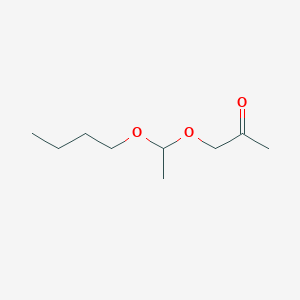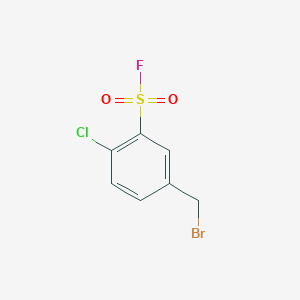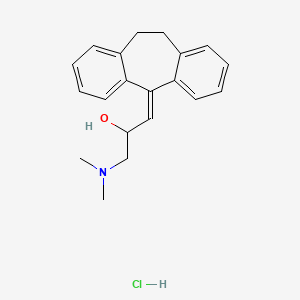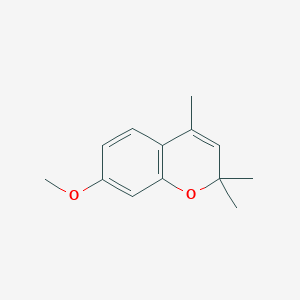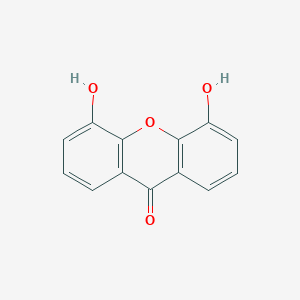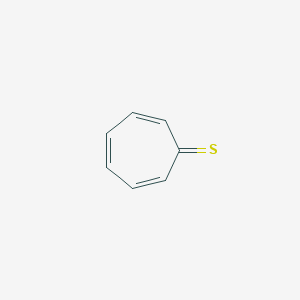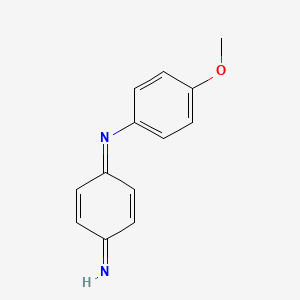
N~1~-(4-Methoxyphenyl)cyclohexa-2,5-diene-1,4-diimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(4-Methoxyphenyl)cyclohexa-2,5-diene-1,4-diimine is an organic compound with the molecular formula C13H12N2O. It is characterized by a cyclohexa-2,5-diene-1,4-diimine core substituted with a 4-methoxyphenyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Methoxyphenyl)cyclohexa-2,5-diene-1,4-diimine typically involves the reaction of 4-methoxyaniline with cyclohexa-2,5-diene-1,4-dione under specific conditions. One common method includes the use of pyridine as a solvent and cooling the reaction mixture to 0°C . Another method involves the reaction of arenethiols with N,N’-dichlorocyclohexa-2,5-diene-1,4-diimines in dioxane in the presence of aqueous sodium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: N1-(4-Methoxyphenyl)cyclohexa-2,5-diene-1,4-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the imine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N~1~-(4-Methoxyphenyl)cyclohexa-2,5-diene-1,4-diimine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which N1-(4-Methoxyphenyl)cyclohexa-2,5-diene-1,4-diimine exerts its effects involves interactions with various molecular targets. The compound can act as an electron donor or acceptor, participating in redox reactions. It may also interact with enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the context of its use and the nature of the derivatives being studied .
類似化合物との比較
2,5-Cyclohexadiene-1,4-diimine: A structurally similar compound with different substituents.
1,4-Benzoquinone diimine: Another related compound with quinone functionality.
Uniqueness: N1-(4-Methoxyphenyl)cyclohexa-2,5-diene-1,4-diimine is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical properties and reactivity. This substitution can influence the compound’s stability, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry .
特性
CAS番号 |
33840-14-1 |
|---|---|
分子式 |
C13H12N2O |
分子量 |
212.25 g/mol |
IUPAC名 |
4-N-(4-methoxyphenyl)cyclohexa-2,5-diene-1,4-diimine |
InChI |
InChI=1S/C13H12N2O/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11/h2-9,14H,1H3 |
InChIキー |
GVOZQSMHPUVNAT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N=C2C=CC(=N)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


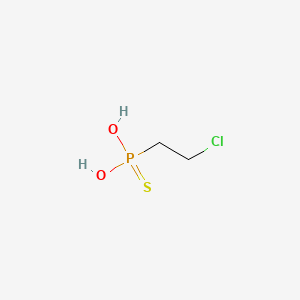
![4-[(Diethylamino)methyl]phenol](/img/structure/B14693097.png)
![Trimethyl[(triphenylmethyl)peroxy]silane](/img/structure/B14693103.png)
![1-N,1-N-diethyl-4-N-(2,6,6-trimethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-yl)pentane-1,4-diamine](/img/structure/B14693111.png)
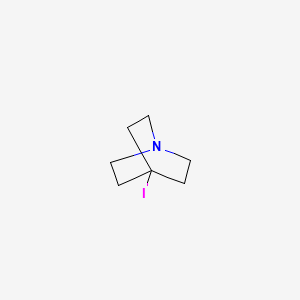
![Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B14693118.png)
